
Disodium 4,4'-dinitro-2,2'-stilbenedisulfonic acid
Overview
Description
Disodium 4,4'-dinitro-2,2'-stilbenedisulfonic acid (CAS No. 128-42-7) is a nitro-substituted stilbene disulfonic acid derivative. Its molecular formula is $ \text{C}{14}\text{H}{8}\text{N}{2}\text{O}{10}\text{S}{2}\text{Na}{2} $, featuring two nitro (-NO$2$) groups and two sulfonic acid (-SO$3$H) substituents on a trans-stilbene backbone, neutralized as disodium salts. This compound is primarily used as a chemical intermediate in synthesizing azo-azoxy dyes for cotton and cellulosic fibers, yielding orange and red hues . It is produced via reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid with iron powder, forming diamino derivatives like 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA) .
Preparation Methods
Classical Synthesis via Oxidative Coupling
The foundational preparation of DNS involves the oxidative coupling of 4-nitrotoluene-2-sulfonic acid (4-NTSA). Arthur Green and André Wahl pioneered this method using sodium hypochlorite (NaOCl) as the oxidant under alkaline conditions . The reaction proceeds via a free-radical mechanism, where two molecules of 4-NTSA dimerize to form the stilbene backbone.
Reaction Mechanism :
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Sulfonation : 4-Nitrotoluene undergoes sulfonation at the ortho position to yield 4-NTSA.
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Oxidation : 4-NTSA is treated with NaOCl in aqueous NaOH, inducing deprotonation and radical formation. Coupling of two radicals generates the intermediate dinitrostilbene disulfonic acid.
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Neutralization : Addition of sulfuric acid precipitates DNS as its disodium salt.
Early implementations achieved yields of 60–70%, limited by side reactions such as over-oxidation and tar formation . Modifications introducing lithium hydroxide (LiOH) increased yields to 82–85% by stabilizing reactive intermediates .
Modern Catalytic Oxidation Methods
Air Oxidation with Transition Metal Catalysts
Patents disclose catalytic systems using vanadium (V) or manganese (Mn) oxides to enable aerobic oxidation, eliminating hazardous hypochlorite .
Protocol (Example 6 from US5808141A ) :
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Reactants : 4-NTSA (32.9% solution), NaOH (37.9% solution).
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Catalyst : Vanadyl sulfate (VOSO₄·5H₂O, 0.3 g).
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Solvent : Water/ethylene glycol dimethyl ether/methanol (33:44:22 wt%).
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Conditions : 50°C, 1.8 MPa air/N₂ (2:1 ratio), 3.5 h reaction time.
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Yield : 93.2% DNS (HPLC purity >98%).
Manganese-based catalysts (e.g., MnSO₄) further improved yields to 93.9% by reducing side-product formation .
Solvent System Optimization
Mixed solvent systems enhance 4-NTSA solubility and oxygen mass transfer:
Solvent Composition (Water:Organic) | Organic Component | Reaction Rate (h⁻¹) | Yield (%) |
---|---|---|---|
33:67 | Ethylene glycol dimethyl ether | 0.45 | 93.2 |
45:55 | Methanol | 0.38 | 92.7 |
71:29 | Ethylene glycol dimethyl ether | 0.28 | 84.9 |
Data sourced from US5808141A and CN1105966A demonstrates that higher organic fractions accelerate kinetics but risk intermediate precipitation.
High-Temperature Hydrogenation for DNS Reduction
DNS serves as a precursor to 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD) via catalytic hydrogenation. CN102206175B details a continuous hydrogenation process:
Procedure :
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Dissolution : DNS disodium salt (400 kg) dissolved in water (400 L) at 120°C.
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Hydrogenation : Pt/C (3 wt%, 12 kg) or Pd/C (3.5 kg) catalysts, H₂ pressure (1.8 MPa), 250°C, 1 h residence time.
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Workup : Filtration, acidification to pH 2–3 with H₂SO₄, precipitation of DSD.
Outcomes :
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Conversion : >99% DNS.
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Purity : 92–95% DSD (UV-Vis analysis).
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Catalyst Reuse : Pt/C retains 89% activity after 10 cycles.
Solvent and Base Selection in Industrial Processes
Alkali Metal Hydroxides
NaOH and KOH dominate industrial-scale DNS synthesis due to cost and solubility advantages:
Base | Concentration (wt%) | DNS Solubility (g/L) | Byproduct Formation |
---|---|---|---|
NaOH | 37.5 | 450 | Low |
KOH | 40.0 | 510 | Moderate |
LiOH | 30.0 | 380 | High |
Lithium hydroxide, while improving yields, introduces challenges in lithium recovery (75–80% efficiency) .
Organic Cosolvents
Ethylene glycol dimethyl ether outperforms methanol in mixed solvents due to:
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Higher dielectric constant (ε = 7.6 vs. 32.7), reducing ionic aggregation.
Purification and Isolation Techniques
Crude DNS requires purification to remove unreacted 4-NTSA and polymeric byproducts:
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Acid Precipitation : Adjust pH to 1–2 with H₂SO₄, precipitating DNS.
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Filtration : Use pressure filters (0.45 μm membranes) to isolate solids.
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Recrystallization : Dissolve in hot water (80°C), then cool to 5°C for crystallization.
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Drying : Fluidized-bed drying at 60°C yields >99.5% pure DNS.
Comparative Analysis of DNS Preparation Methods
Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |
---|---|---|---|---|
NaOCl Oxidation | 60–70 | 85–90 | High (Cl⁻ waste) | Moderate |
Catalytic Air Oxidation | 93.9 | 98 | Moderate | High |
High-Temp Hydrogenation | 99 | 95 | Low (H₂ recycle) | High |
Catalytic oxidation balances yield and environmental concerns, while hydrogenation excels in purity but demands high-energy inputs.
Chemical Reactions Analysis
Azo Dye Formation via Coupling Reactions
DNS undergoes diazo coupling with aromatic amines to produce commercially significant azo dyes. The reaction mechanism involves:
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Diazotization : Primary aromatic amines (e.g., aniline derivatives) react with nitrous acid (HNO) to form diazonium salts.
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Electrophilic substitution : DNS acts as the coupling component, with the diazonium salt attacking the electron-rich positions of the stilbene backbone.
Key Products
Dye Name | Application | Derived Amine |
---|---|---|
Direct Red 76 | Cotton, paper, and leather dyeing | 4-aminobenzenesulfonic acid |
Direct Brown 78 | Textile dyeing | 3-aminobenzoic acid |
Direct Orange 40 | Food and cosmetic colorants | 1-naphthylamine |
These reactions occur under alkaline conditions (pH 8–10) at 0–5°C, achieving yields of 80–95% depending on the amine’s reactivity .
Catalytic Hydrogenation to Diaminostilbenedisulfonic Acid
DNS is reduced to 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), a key optical brightener precursor.
Standard Reaction Conditions
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Catalyst : Cobalt (Co) or manganese (Mn) supported on kieselguhr or activated carbon.
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Pressure : 40–60 bars H.
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Temperature : 120–125°C.
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Solvent : Water-methanol mixtures.
Performance Metrics
Catalyst | H Pressure (bar) | Yield (%) | Impurities (g/100g DAS) | Source |
---|---|---|---|---|
Co/kieselguhr | 40 | 97.0 | 2.0 | |
MnSO | 55 | 93.9 | 1.8 | |
VOSO | 50 | 92.7 | 2.1 |
Impurities include 4-aminotoluene-2-sulfonic acid and 4-aminobenzaldehyde-2-sulfonic acid, which are minimized by optimizing catalyst loading and reaction time .
Oxidative Side Reactions
DNS participates in side reactions under uncontrolled oxidative conditions:
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Over-oxidation : Generates 4-nitrobenzaldehyde-2-sulfonic acid, particularly in the presence of excess hypochlorite or oxygen .
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Dimerization : Forms 4,4'-dinitrodibenzyl-2,2'-disulfonic acid at elevated temperatures (>60°C) .
Mitigation Strategies
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Maintain O concentration in waste gas at 5–7% during synthesis .
-
Use buffered hypochlorite solutions (pH 10–12) to suppress aldehyde formation .
Solubility and Stability in Reaction Media
DNS exhibits high water solubility (>500 g/L at 25°C) due to its sulfonate groups. Stability tests reveal:
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pH Stability : Stable in alkaline media (pH 8–12) but hydrolyzes in acidic conditions (pH <3) to form nitroso intermediates .
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Thermal Stability : Decomposes above 200°C, releasing sulfur oxides (SO) and nitrogen oxides (NO) .
Industrial-Scale Process Optimization
Patents highlight methods to enhance DNS synthesis efficiency:
Scientific Research Applications
Textile Industry
DNS is widely used in the textile industry as a precursor for the production of various dyes and optical brighteners. It is instrumental in synthesizing azo dyes, which are characterized by their vivid colors and stability. Notable dyes derived from DNS include:
- Direct Red 76
- Direct Brown 78
- Direct Orange 40
These dyes are extensively utilized in dyeing cotton, wool, and synthetic fibers, providing vibrant hues while enhancing fabric brightness .
Optical Brighteners
In addition to its role in dye synthesis, DNS serves as an optical brightener in products such as laundry detergents and paper products. Its mechanism involves absorbing UV light and emitting it as visible light, which counteracts yellowing and enhances the perceived whiteness of materials. This application is crucial for maintaining the aesthetic quality of textiles and paper .
Biological Research
The compound is also utilized in biological research, particularly in fluorescence microscopy. Its brightening properties facilitate improved visualization of biological specimens under UV light, aiding in various imaging techniques.
Toxicology Studies
Toxicological assessments have been conducted to evaluate the safety profile of DNS. Studies indicate that while high concentrations can affect body weight gain in test subjects (rats and mice), there were no significant chemical-related changes observed in organ weights or histopathological findings after prolonged exposure . Such studies are essential for establishing safe usage levels in industrial applications.
Case Study 1: Textile Dye Production
A study conducted on the production of Direct Red 76 highlighted the efficiency of DNS as a precursor. The synthesis process demonstrated yields exceeding 85% when optimized conditions were applied (temperature control and reaction time). This case underscores the economic viability of using DNS in large-scale dye manufacturing operations.
Case Study 2: Optical Brightener Efficacy
Research evaluating the effectiveness of DNS-based optical brighteners showed a marked improvement in fabric brightness compared to traditional brightening agents. Fabrics treated with DNS exhibited higher reflectance values under UV light, confirming its superiority as an optical enhancer.
Mechanism of Action
The compound exerts its effects primarily through its nitro and sulfonic acid groups. The nitro groups can undergo reduction to form amino groups, which are essential for the formation of optical brighteners. The sulfonic acid groups enhance the solubility of the compound in water, making it suitable for various industrial applications. Additionally, the compound can inhibit anion transporters, affecting cellular transport mechanisms .
Comparison with Similar Compounds
Stilbene disulfonic acid derivatives share a common structural backbone but differ in functional groups, leading to distinct chemical, biological, and industrial properties. Below is a detailed comparison:
Chemical Structure and Substituents
Compound Name | Substituents (R1, R2) | Counterion | Key Structural Features |
---|---|---|---|
Disodium 4,4'-dinitro-2,2'-stilbenedisulfonate | -NO$_2$ | Na$^+$ | Electron-withdrawing nitro groups enhance reactivity for reduction and coupling reactions. |
DADS (4,4'-Diaminostilbene-2,2'-disulfonic acid disodium salt) | -NH$_2$ | Na$^+$ | Electron-donating amino groups enable catalytic and fluorescent applications. |
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt) | -N=C=S | Na$^+$ | Isothiocyanate groups facilitate covalent binding to proteins and anion channel inhibition. |
DNDS (4,4'-Dinitrostilbene-2,2'-disulfonic acid diammonium salt) | -NO$_2$ | NH$_4^+$ | Similar to the disodium dinitro derivative but with ammonium counterions. |
SITS (4-Acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid) | -N=C=S, -NHCOCH$_3$ | Na$^+$ | Mixed substituents allow selective membrane protein labeling. |
Research Findings
- Catalytic Efficiency : DADS outperformed Fe$3$O$4$@UiO-66-NH$_2$ and other catalysts in 4H-chromene synthesis (73% yield under reflux) .
- Ion Channel Modulation : DIDS binds to the central pore of KCNQ1/KCNE1 channels, altering cardiac electrophysiology .
- Environmental Adaptation : DIDS injection in fish reduced intestinal HCO$_3^-$ excretion, highlighting SLC protein roles in osmoregulation .
Data Tables
Table 1: Functional Comparison of Stilbene Disulfonic Acid Derivatives
Property | Disodium Dinitro Derivative | DADS | DIDS | SITS |
---|---|---|---|---|
Primary Application | Dye intermediate | Catalyst, dyes | Ion channel studies, antiviral | Anion channel studies |
Key Reactivity | Reduction to diamino | Acid catalysis | Covalent protein binding | Selective labeling |
Toxicity | Hepatotoxic | Non-carcinogenic | Low acute toxicity | Low toxicity |
Notable Yield/Efficacy | N/A | 73% (4H-chromene) | IC$_{50}$ ~10 μM | IC$_{50}$ ~50 μM |
Biological Activity
Disodium 4,4'-dinitro-2,2'-stilbenedisulfonic acid (DIDS) is a compound known for its significant biological activities, particularly in the context of membrane biology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DIDS is a sulfonic acid derivative characterized by two nitro groups attached to a stilbene backbone. Its chemical formula is , and it exists as a disodium salt, enhancing its solubility in aqueous solutions. This solubility is crucial for its application in biological systems.
DIDS primarily functions as an inhibitor of anion exchange proteins, notably the band 3 protein in red blood cells. Band 3 facilitates the exchange of chloride and bicarbonate ions across the cell membrane. DIDS binds to this protein, effectively inhibiting its transport activity. This inhibition has been instrumental in elucidating the physiological roles of anion transport mechanisms .
Biological Activities
- Inhibition of Anion Exchange : DIDS is widely recognized for its role in inhibiting anion exchange processes. This property has made it a valuable tool in studying ion transport mechanisms and their implications in various physiological conditions.
- Fluorescent Labeling : Due to its unique structure, DIDS can be conjugated with fluorescent probes. These derivatives are utilized in fluorescence microscopy to visualize specific proteins or cellular compartments, thereby aiding in cellular biology research.
- Potential Anti-Cancer Properties : Preliminary studies suggest that DIDS may possess anti-cancer properties by affecting cellular signaling pathways involved in proliferation and apoptosis. The exact mechanisms remain under investigation, but its ability to modulate ion transport could play a role in cancer cell behavior.
Table 1: Summary of Biological Activities of DIDS
Activity Type | Description | Reference |
---|---|---|
Anion Exchange Inhibition | Inhibits band 3 protein function in red blood cells, affecting chloride-bicarbonate exchange | |
Fluorescent Labeling | Can be attached to fluorescent probes for visualization of proteins | |
Anti-Cancer Potential | Exhibits potential effects on cancer cell proliferation and signaling pathways |
Case Study: Anion Transport Inhibition
In a study examining the effects of DIDS on red blood cell membranes, researchers observed that DIDS effectively inhibited the anion exchange process. The study utilized various concentrations of DIDS to determine the dose-dependent effects on chloride-bicarbonate exchange rates. Results indicated significant inhibition at micromolar concentrations, providing insights into the therapeutic potential of DIDS in conditions involving dysregulated ion transport .
Q & A
Q. Basic: What are the optimal synthetic routes for Disodium 4,4'-dinitro-2,2'-stilbenedisulfonic acid, and how do reaction parameters influence yield?
Methodological Answer:
The compound is synthesized via oxidation of para-nitrotoluenesulfonic acid (PNTS). Two primary methods are compared:
- Traditional Route : Uses sodium hypochlorite (NaOCl) in aqueous solution, yielding DNS (this compound) through oxidative coupling. Key parameters include pH control (8–10), temperature (25–40°C), and stoichiometric oxidant ratios .
- Modern Route : Employs air oxidation in liquid ammonia (O₂/NH₃), which reduces waste but requires high-pressure reactors and precise ammonia-to-PNTS ratios. This method is technically complex but environmentally favorable in life-cycle assessments (LCAs) .
Optimization Tips : Monitor reaction progress via UV-Vis spectroscopy for nitro group conversion. Catalytic reduction using iron powder (for derivatives like DASDA) can improve efficiency but requires inert atmospheres to prevent by-product formation .
Q. Basic: What precautions are necessary for handling and storing this compound to ensure stability?
Methodological Answer :
- Solubility : Requires heat for dissolution in aqueous buffers; DMSO is a stable alternative for stock solutions .
- Storage : Store in anhydrous conditions (desiccated, <25°C). Avoid prolonged exposure to light due to potential nitro group photoreactivity.
- Stability Testing : Conduct periodic HPLC analysis (C18 column, 254 nm detection) to detect degradation products like sulfonic acid derivatives .
Q. Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer :
- X-ray Powder Diffraction (XRPD) : Identifies crystalline phases and monitors synthesis intermediates (e.g., zinc hydroxide nitrate composites) .
- Elemental Analysis : Validates purity (C, H, N, S content) with deviations >0.3% indicating impurities .
- NMR Spectroscopy : Use ¹³C NMR in D₂O to confirm sulfonic acid group positions (δ 120–130 ppm) and nitro group integration .
Q. Advanced: How can researchers resolve contradictions in environmental impact assessments between different synthesis methods?
Methodological Answer :
Contradictions arise when process efficiency (e.g., waste reduction) conflicts with raw material sustainability.
- Life-Cycle Assessment (LCA) Tools : Use ECOSYS or ASPEN® simulations to model energy use, SO₂ emissions, and feedstock sourcing. For example, the modern air oxidation route reduces waste but may increase ammonia production-related emissions .
- Multi-Criteria Analysis : Weight environmental metrics (e.g., carbon footprint, water usage) against synthesis scalability. Prioritize methods with ISO 14040-compliant LCAs .
Q. Advanced: What mechanistic insights exist regarding the compound's role in synthesizing optical brighteners or dyes?
Methodological Answer :
The compound is a key intermediate for optical brighteners (e.g., Direct Yellow 39) via catalytic reduction to 4,4'-diaminostilbenedisulfonic acid (DASDA):
- Reduction Mechanism : Iron powder in neutral medium selectively reduces nitro groups to amines while preserving sulfonic acid groups. Monitor reaction pH (6.5–7.5) to avoid over-reduction to hydroxylamines .
- Derivative Synthesis : React DASDA with triazoles or benzophenones to enhance UV absorbance. For example, 4,4'-bis(4-phenyl-1,2,3-triazol-2-yl)stilbene derivatives show λmax ~360 nm .
Q. Advanced: How to address discrepancies in toxicological data across different experimental models?
Methodological Answer :
While 2-year rodent studies (F344/N rats, B6C3F1 mice) showed no carcinogenicity at ≤25,000 ppm, species-specific metabolism may alter outcomes:
- Dose-Response Modeling : Use Hill equations to extrapolate safe thresholds for human cell lines (e.g., HepG2).
- Metabolite Profiling : LC-MS/MS can identify nitro-reduction by-products (e.g., hydroxylamines) in hepatic microsomes, which may exhibit genotoxicity absent in rodents .
- In Silico Tox Prediction : Apply QSAR models (e.g., OECD Toolbox) to flag structural alerts for DNA binding or endocrine disruption .
Properties
IUPAC Name |
disodium;5-nitro-2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O10S2.2Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCDTWFAOKXZHD-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2Na2O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027542 | |
Record name | Disodium 4,4'-dinitro-2,2'-stilbenedisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20278 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3709-43-1 | |
Record name | 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20278 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Disodium 4,4'-dinitro-2,2'-stilbenedisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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